1-(2-(2-Chlorphenyl)acetyl)azetidin-3-carbonsäure

Übersicht

Beschreibung

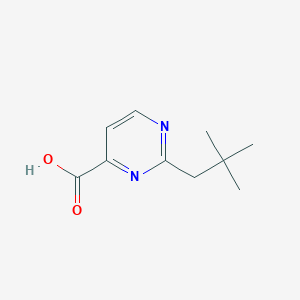

1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

1-(2-(2-Chlorphenyl)acetyl)azetidin-3-carbonsäure: wird in der Peptidsynthese aufgrund seines Azetidinrings verwendet, der ein wichtiger struktureller Bestandteil vieler bioaktiver Peptide ist . Der Azetidinrest kann als konformationelle Einschränkung wirken und die Bildung stabiler Peptidstrukturen fördern, die resistent gegen enzymatischen Abbau sind. Dies macht ihn wertvoll für die Entwicklung therapeutischer Peptide mit erhöhter biologischer Aktivität und Stabilität.

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird diese Verbindung auf ihr Potenzial als Baustein bei der Synthese neuer Medikamente untersucht . Seine einzigartige Struktur kann in neue chemische Einheiten integriert werden, die auf eine Vielzahl biologischer Aktivitäten hin untersucht werden können, was möglicherweise zur Entwicklung neuer Medikamente führt.

Agrochemische Forschung

Die Derivate der Verbindung sind in der agrochemischen Forschung von Bedeutung, wo sie zur Entwicklung neuer Pestizide oder Herbizide verwendet werden können . Insbesondere die Chlorphenylgruppe ist für ihre pestiziden Eigenschaften bekannt, und ihre Einarbeitung in neue Verbindungen kann zur Entdeckung effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien führen.

Organische Synthese

This compound: dient als Zwischenprodukt in der organischen Synthese . Seine reaktiven funktionellen Gruppen ermöglichen verschiedene chemische Umwandlungen, was ihn zu einem vielseitigen Reagenz für den Aufbau komplexer organischer Moleküle macht.

Materialwissenschaften

Diese Verbindung kann auch in der Materialwissenschaft zur Entwicklung neuer Polymere oder Beschichtungen untersucht werden . Der Azetidinring könnte den Materialien einzigartige mechanische Eigenschaften verleihen, wie z. B. erhöhte Zähigkeit oder Flexibilität.

Biokonjugation

In der Biokonjugation kann This compound verwendet werden, um Biomoleküle mit anderen chemischen Einheiten zu verknüpfen . Dies ist besonders nützlich im Bereich der gezielten Wirkstoffabgabe, wobei die Verbindung verwendet werden kann, um therapeutische Wirkstoffe an spezifische Antikörper oder andere Zielmoleküle zu koppeln.

Wirkmechanismus

Mode of Action

Azetidines are known to participate in various chemical reactions, including nucleophilic substitution and oxidation .

Biochemical Pathways

Without specific information on “1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Azetidines and chlorophenyl compounds are often involved in a wide range of biochemical processes .

Result of Action

Compounds with similar structures can have a wide range of effects, depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

1-[2-(2-chlorophenyl)acetyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBKMLPODGAUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)

![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)

![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)

![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)